6-Chloro-2-phenylindoline
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Overview
Description
6-Chloro-2-phenylindoline is an organic compound that belongs to the indoline family Indolines are heterocyclic compounds containing a benzene ring fused to a pyrrole ring The presence of a chlorine atom at the 6th position and a phenyl group at the 2nd position distinguishes this compound from other indoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-phenylindoline can be achieved through several methods. One common approach involves the cyclization of 2-phenylindole with a chlorinating agent. For instance, the reaction of 2-phenylindole with thionyl chloride (SOCl₂) under reflux conditions can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a chlorinated indole derivative is coupled with a phenylboronic acid .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-phenylindoline undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield this compound-2,3-diol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: NaBH₄ and LiAlH₄ are typical reducing agents.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: this compound-2,3-dione
Reduction: this compound-2,3-diol
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-phenylindoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
6-Chloro-1-phenylindoline-2,3-dione: This compound is structurally similar but contains a dione group at the 2,3 positions.
2-Phenylindole: Lacks the chlorine atom at the 6th position and has different chemical properties and applications.
6-Bromo-2-phenylindoline: Similar structure with a bromine atom instead of chlorine at the 6th position.
Uniqueness: 6-Chloro-2-phenylindoline is unique due to the presence of the chlorine atom at the 6th position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets and enables the synthesis of a wide range of derivatives with diverse applications.
Properties
Molecular Formula |
C14H12ClN |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
6-chloro-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H12ClN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-7,9,13,16H,8H2 |
InChI Key |
CFMGVORZBBEEDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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